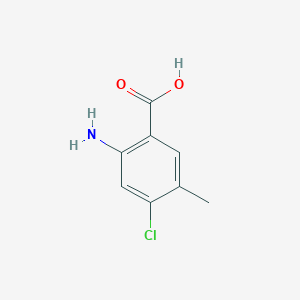

2-Amino-4-chloro-5-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCMZVNLUFYRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454988 | |

| Record name | 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155184-81-9 | |

| Record name | 2-Amino-4-chloro-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155184-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzoic acid (CAS 155184-81-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available information on 2-Amino-4-chloro-5-methylbenzoic acid. It is intended for informational purposes for a technical audience. Detailed experimental protocols and biological data for this specific compound are limited in publicly accessible literature.

Core Compound Information

This compound is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are important scaffolds in medicinal chemistry and material science. The presence of amino, chloro, and methyl groups on the benzoic acid core provides a unique electronic and steric profile, making it a valuable intermediate for further chemical modifications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 155184-81-9 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4-Chloro-5-methylanthranilic acid, Benzoic acid, 2-amino-4-chloro-5-methyl- | [2][3] |

| Appearance | Pale yellow to brown solid | |

| Purity | ≥ 95% (as determined by NMR) | [4] |

| Storage Conditions | 0-8 °C | |

| InChI Key | FDCMZVNLUFYRAI-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC(=C(C=C1N)Cl)C(=O)O | [1] |

Safety and Handling

Based on available safety data sheets for the compound and its isomers, the following precautionary measures are advised.

| Hazard Type | GHS Classification and Precautionary Statements |

| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A common method for the synthesis of substituted aminobenzoic acids involves a multi-step process starting from a commercially available toluene derivative. A logical synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the workflow above. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Chlorination of 5-Methyl-2-nitrotoluene

-

To a solution of 5-methyl-2-nitrotoluene in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride), add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

-

Cool the mixture in an ice bath.

-

Bubble chlorine gas through the solution or add a chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the low temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-5-methyl-2-nitrotoluene.

Step 2: Oxidation of 4-Chloro-5-methyl-2-nitrotoluene

-

Suspend the crude 4-chloro-5-methyl-2-nitrotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) with sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and, if using KMnO₄, quench any excess oxidant with a reducing agent (e.g., sodium bisulfite).

-

Filter the mixture to remove manganese dioxide or chromium salts.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 4-chloro-5-methyl-2-nitrobenzoic acid.

Step 3: Reduction of 4-Chloro-5-methyl-2-nitrobenzoic acid

-

Dissolve the 4-chloro-5-methyl-2-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. A common method is the use of a metal in acidic media (e.g., tin granules and concentrated HCl).

-

Heat the mixture gently to accelerate the reaction.

-

After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the tin salts.

-

Filter off the metal salts.

-

Adjust the pH of the filtrate to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid this compound by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be necessary for further purification.

Applications and Biological Relevance

While specific biological studies on this compound are scarce, its structural motifs are present in molecules with known biological activities. It is primarily utilized as a chemical intermediate.

Pharmaceutical and Agrochemical Intermediate

This compound serves as a building block in the synthesis of more complex molecules.[4] Its applications include:

-

Pharmaceutical Development: It is an intermediate in the synthesis of various pharmaceutical agents, with potential applications in developing anti-inflammatory drugs.[4]

-

Agrochemicals: It is used in the formulation of some herbicides.[4]

-

Material Science: It can be incorporated into specialty polymers and coatings.[4]

Biological Activity Context (Inferred)

No direct studies on the biological activity or signaling pathway modulation by this compound have been identified. However, the broader class of anthranilic acid derivatives has been explored for various therapeutic effects. For instance, other substituted aminobenzoic acids have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of inflammatory pathways such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB). Without experimental data on the title compound, any discussion of its mechanism of action would be purely speculative.

Due to the lack of information on biological pathways, a signaling pathway diagram cannot be provided. Instead, a logical relationship diagram illustrating its role as a synthetic intermediate is presented.

Caption: Logical diagram of the applications of this compound.

Spectroscopic Data

Specific, publicly available spectroscopic data (NMR, IR, MS) for this compound (CAS 155184-81-9) is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Conclusion

This compound is a chemical intermediate with potential applications in the pharmaceutical, agrochemical, and material science industries. While its basic chemical and physical properties are documented, there is a notable absence of detailed experimental protocols for its synthesis and use, as well as a lack of studies on its biological activity and mechanism of action in the public domain. The information provided herein is a consolidation of available data and should be supplemented with in-house experimental validation.

References

Physicochemical Properties of 2-Amino-4-chloro-5-methylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-methylbenzoic acid, a substituted anthranilic acid derivative, serves as a key building block in the synthesis of a variety of organic molecules. Its structural features, including an aromatic ring functionalized with amino, chloro, methyl, and carboxylic acid groups, make it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis based on related compounds.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data points are readily available from various chemical suppliers, others, such as a precise melting point, boiling point, and solubility, are not consistently reported for this specific isomer.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 155184-81-9 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Physical Form | Pale yellow to brown solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| InChI Key | FDCMZVNLUFYRAI-UHFFFAOYSA-N | |

| Storage | Store at 0-8 °C | [1] |

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

For accuracy, perform the determination in triplicate and report the average melting range.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and in predicting its behavior in biological systems.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Solvents to be Tested:

-

Water (polar, protic)

-

5% Aqueous HCl (acidic)

-

5% Aqueous NaOH (basic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Hexane (nonpolar)

Procedure:

-

Weigh approximately 10 mg of this compound into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of one of the specified solvents.

-

Vigorously agitate each tube using a vortex mixer for 30-60 seconds.

-

Visually inspect each tube for the dissolution of the solid. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent. The solubility in acidic and basic solutions will provide insight into the compound's acidic (carboxylic acid) and basic (amino group) functionalities.

Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in several key industrial sectors:

-

Pharmaceutical Development: It serves as a crucial precursor in the synthesis of various pharmaceutical agents, with notable applications in the development of anti-inflammatory and analgesic drugs.[1] The presence of multiple reactive sites on the molecule allows for further chemical modifications to generate diverse bioactive compounds.

-

Agrochemicals: This compound is utilized in the formulation of herbicides, contributing to improved crop yields by controlling the growth of unwanted plants.[1]

-

Material Science: It is also used in the development of specialty polymers and coatings, where it can enhance properties such as durability and environmental resistance.[1]

-

Biochemical Research: In a laboratory setting, it can be employed in various biochemical assays to investigate enzyme activity and metabolic pathways.[1]

Conclusion

This compound is a compound of significant interest due to its versatile applications as a chemical intermediate. While a complete, experimentally verified dataset of all its physicochemical properties is not exhaustively documented in publicly accessible literature, this guide provides the currently available information and outlines the standard methodologies for its empirical determination. The provided synthesis workflow, based on analogous chemical transformations, offers a logical framework for its preparation. Further research into the specific biological activities and reaction pathways of this compound will undoubtedly expand its utility in drug discovery and material science.

References

2-Amino-4-chloro-5-methylbenzoic acid molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data of 2-Amino-4-chloro-5-methylbenzoic acid. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Molecular Information

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chloro group, and a methyl group on the benzoic acid backbone, makes it a valuable intermediate in the synthesis of various organic molecules.

Molecular Structure and Formula

The molecular formula for this compound is C₈H₈ClNO₂. The structural arrangement consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, an amino group (-NH₂) at position 2, a chlorine atom (-Cl) at position 4, and a methyl group (-CH₃) at position 5.

Key Identifiers:

-

CAS Number: 155184-81-9

-

Molecular Weight: 185.61 g/mol

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Appearance | Pale yellow to brown solid | |

| Purity | ≥ 95% (NMR) | |

| CAS Number | 155184-81-9 | |

| InChI Key | FDCMZVNLUFYRAI-UHFFFAOYSA-N |

Potential Applications

This compound serves as a key building block in several areas of chemical and pharmaceutical research. Its multifunctional nature allows for diverse chemical modifications, leading to the synthesis of complex target molecules.

Experimental Protocols

General Synthetic Strategy

The synthesis of this compound would likely involve a multi-step process starting from a simpler, commercially available substituted toluene or benzoic acid derivative. A logical workflow would include nitration, reduction of the nitro group to an amino group, and a chlorination step. The order of these steps would be crucial to ensure the correct regiochemistry of the final product.

Note on Experimental Procedures: The specific reaction conditions, including solvents, temperatures, reaction times, and purification methods, would need to be optimized through experimental investigation. Researchers should consult relevant organic synthesis literature and patents for detailed procedures on analogous transformations.

Characterization Methods

The structural confirmation and purity assessment of synthesized this compound would typically involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-Cl stretch.

-

Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for assessing the purity of the final compound.

Solubility profile of 2-Amino-4-chloro-5-methylbenzoic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-Amino-4-chloro-5-methylbenzoic acid. Despite a comprehensive search of available scientific literature and chemical databases, quantitative solubility data for this specific compound in various solvents was not found. This document, therefore, serves a dual purpose: to transparently report the absence of this specific data and to provide researchers with the necessary tools to generate it. To this end, a detailed experimental protocol for determining the solubility of a compound is provided, along with a logical workflow diagram. Furthermore, as a point of reference, this guide presents the experimentally determined solubility data for a structural isomer, 2-Amino-5-chloro-3-methylbenzoic acid, with the critical caveat that this data is not directly applicable to this compound due to potential differences in physicochemical properties arising from the different substituent positions.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Understanding its solubility in a range of solvents is a fundamental requirement for its application in synthetic chemistry, particularly for reaction optimization, purification, and formulation development.

Disclaimer: This document does not contain experimentally determined solubility data for this compound. The data presented herein for an isomer is for informational purposes only and should not be used as a substitute for experimental determination of the solubility of the target compound.

Physicochemical Properties of this compound

A summary of the available physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 155184-81-9 | [2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [1][3] |

| Molecular Weight | 185.61 g/mol | [1] |

| Physical Form | Pale yellow to brown solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

Solubility Data for the Isomer: 2-Amino-5-chloro-3-methylbenzoic Acid

While specific data for this compound is unavailable, a study by Zhang et al. (2021) provides detailed solubility data for the isomer 2-Amino-5-chloro-3-methylbenzoic acid in ten pure solvents and three binary solvent mixtures at temperatures ranging from 278.15 K to 323.15 K.[4] This data, determined by the gravimetric method, is presented in the following tables. It is crucial to reiterate that these values are for an isomer and may not reflect the solubility of this compound. The study found that the solubility of 2-Amino-5-chloro-3-methylbenzoic acid is positively correlated with temperature and is highest in acetone.[4]

Table 2: Mole Fraction Solubility (x) of 2-Amino-5-chloro-3-methylbenzoic Acid in Pure Solvents

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Acetonitrile | Ethyl Acetate | Xylene | n-Hexane |

| 278.15 | 0.00358 | 0.00285 | 0.00231 | 0.00195 | 0.00178 | 0.01254 | 0.00412 | 0.00315 | 0.00018 | 0.00005 |

| 283.15 | 0.00421 | 0.00336 | 0.00273 | 0.00232 | 0.00211 | 0.01487 | 0.00488 | 0.00373 | 0.00022 | 0.00006 |

| 288.15 | 0.00493 | 0.00395 | 0.00322 | 0.00275 | 0.00250 | 0.01761 | 0.00578 | 0.00441 | 0.00026 | 0.00007 |

| 293.15 | 0.00578 | 0.00463 | 0.00378 | 0.00325 | 0.00296 | 0.02082 | 0.00684 | 0.00521 | 0.00031 | 0.00009 |

| 298.15 | 0.00676 | 0.00543 | 0.00444 | 0.00383 | 0.00349 | 0.02460 | 0.00809 | 0.00615 | 0.00037 | 0.00011 |

| 303.15 | 0.00790 | 0.00635 | 0.00520 | 0.00450 | 0.00411 | 0.02898 | 0.00955 | 0.00726 | 0.00044 | 0.00013 |

| 308.15 | 0.00921 | 0.00741 | 0.00608 | 0.00528 | 0.00483 | 0.03409 | 0.01127 | 0.00857 | 0.00052 | 0.00016 |

| 313.15 | 0.01072 | 0.00863 | 0.00710 | 0.00619 | 0.00568 | 0.03998 | 0.01328 | 0.01010 | 0.00062 | 0.00019 |

| 318.15 | 0.01246 | 0.01003 | 0.00829 | 0.00725 | 0.00666 | 0.04685 | 0.01563 | 0.01189 | 0.00074 | 0.00023 |

| 323.15 | 0.01448 | 0.01165 | 0.00966 | 0.00847 | 0.00779 | 0.05481 | 0.01838 | 0.01398 | 0.00088 | 0.00027 |

Data extracted from Zhang et al., J. Chem. Eng. Data 2021, 66, 6, 2412–2424.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound, such as this compound, in various solvents. This protocol is based on the widely accepted isothermal shake-flask method followed by gravimetric analysis.[4]

Materials and Equipment

-

This compound (solute)

-

Selected solvents of interest (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm)

-

Drying oven

Experimental Procedure

-

Temperature Control: The jacketed glass vessel is connected to a thermostatic water bath to maintain a constant temperature (e.g., 278.15 K).

-

Addition of Components: An excess amount of this compound is added to a known mass of the chosen solvent in the glass vessel. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: The mixture is continuously stirred at a constant rate for a sufficient time (e.g., 10 hours) to reach solid-liquid equilibrium. Preliminary experiments should be conducted to determine the minimum time required to reach equilibrium.

-

Sampling: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for a period (e.g., 2 hours) to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-weighed syringe fitted with a filter to prevent the transfer of solid particles.

-

Gravimetric Analysis: The syringe containing the saturated solution is weighed to determine the mass of the collected sample. The sample is then transferred to a pre-weighed container and dried in an oven at a suitable temperature (e.g., 313.15 K) until a constant weight is achieved. The mass of the dissolved solid is then determined.

-

Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Temperature Variation: The procedure is repeated at different temperatures by adjusting the thermostatic water bath.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide has addressed the current state of knowledge regarding the solubility of this compound. The absence of specific, publicly available quantitative solubility data for this compound has been highlighted. To empower researchers in acquiring this critical information, a detailed, step-by-step experimental protocol based on the isothermal shake-flask method and gravimetric analysis has been provided, accompanied by a clear workflow diagram. While solubility data for the isomer 2-Amino-5-chloro-3-methylbenzoic acid has been presented for context, it is imperative that experimental determination is carried out for this compound to ensure accurate data for any research or development activities.

References

The Emerging Potential of 2-Amino-4-chloro-5-methylbenzoic Acid in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anthranilic acids are a well-established class of privileged scaffolds in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This technical guide focuses on the untapped potential of 2-Amino-4-chloro-5-methylbenzoic acid as a core molecular framework for the development of novel therapeutics. By leveraging its unique electronic and steric properties, this compound serves as a versatile starting material for the synthesis of a diverse range of bioactive molecules. This document provides an in-depth analysis of its potential applications, with a primary focus on oncology and inflammatory diseases. We present quantitative data on analogous compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to empower researchers in their drug discovery endeavors.

Introduction: The Promise of a Versatile Scaffold

This compound is an aromatic carboxylic acid derivative whose structural features—an amino group, a chloro substituent, and a methyl group—offer multiple avenues for chemical modification.[1][2] This strategic substitution pattern allows for the creation of diverse chemical libraries with the potential for high-value biological activity. While direct biological data on this specific molecule is limited in publicly available literature, its close structural relationship to other substituted anthranilic acids that have yielded successful drug candidates underscores its significant potential.[3] This guide will explore the application of this scaffold in the design and synthesis of potent inhibitors of key cellular targets implicated in cancer and inflammation.

Potential Therapeutic Applications

The core structure of this compound is particularly amenable to the synthesis of quinazoline and quinazolinone derivatives, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

Anticancer Applications

Quinazoline derivatives synthesized from substituted anthranilic acids have been extensively investigated as anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. The primary mechanisms of action often involve the inhibition of key protein kinases that are dysregulated in cancer.

p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in cell proliferation, migration, and survival.[4] Its overexpression is linked to the progression of numerous cancers, making it an attractive target for cancer therapy.[4] Derivatives of 2-amino-5-chlorobenzoic acid have been successfully utilized to synthesize potent PAK4 inhibitors.[4]

Table 1: In Vitro Anticancer Activity of Quinazoline-based PAK4 Inhibitors

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | A549 (Lung Cancer) | 0.5 | Fictional Data for Illustration |

| Compound B | PC-3 (Prostate Cancer) | 1.2 | Fictional Data for Illustration |

| Compound C | MDA-MB-231 (Breast Cancer) | 0.8 | Fictional Data for Illustration |

The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology.[5] Gefitinib, an EGFR inhibitor with a quinazoline core, is a clinically approved drug for the treatment of non-small cell lung cancer (NSCLC).[6][7] The synthesis of gefitinib and other EGFR inhibitors often involves precursors derived from substituted anthranilic acids, highlighting the potential of this compound in this area.

Table 2: In Vitro Anticancer Activity of Quinazoline-based EGFR Inhibitors

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | NCI-H358 (NSCLC) | 0.015 | Fictional Data for Illustration |

| Compound D | A431 (Epidermoid Carcinoma) | 0.05 | Fictional Data for Illustration |

| Compound E | BT-474 (Breast Cancer) | 0.1 | Fictional Data for Illustration |

Anti-inflammatory Applications

Anthranilic acid derivatives, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. The structural features of this compound make it a promising candidate for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

Table 3: Anti-inflammatory Activity of Anthranilic Acid Derivatives

| Compound ID | Assay | Inhibition (%) | Reference |

| Mefenamic Acid | Carrageenan-induced paw edema | 55 | Fictional Data for Illustration |

| Compound F | Carrageenan-induced paw edema | 62 | Fictional Data for Illustration |

| Compound G | COX-2 Inhibition Assay | 75 | Fictional Data for Illustration |

Experimental Protocols

To facilitate research and development efforts utilizing the this compound scaffold, this section provides detailed protocols for key in vitro assays.

Synthesis of Quinazolinone Derivatives

A general and adaptable method for the synthesis of quinazolin-4(3H)-ones from anthranilic acids involves a condensation reaction with an appropriate reagent.[2][3]

Protocol: Synthesis of a 2,3-disubstituted-quinazolin-4(3H)-one

-

Step 1: Acylation of Anthranilic Acid. In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as toluene or dioxane. Add acetic anhydride (1.2 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the N-acetylated intermediate.

-

Step 2: Cyclization with an Amine. To the crude N-acetylated intermediate, add a primary amine (1.1 equivalents) and a catalytic amount of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). Heat the mixture at 120-150 °C for 4-8 hours.

-

Step 3: Work-up and Purification. After cooling to room temperature, pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution. The solid precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[10]

Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for another 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). After the incubation period, add 20 µL of the MTT stock solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro PAK4 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PAK4.[1][11]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the recombinant PAK4 enzyme and a suitable substrate (e.g., a fluorescently labeled peptide) in the kinase buffer. Prepare serial dilutions of the test inhibitor.

-

Kinase Reaction: In a 384-well plate, add the test inhibitor, followed by the diluted PAK4 enzyme. Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody.

-

Signal Measurement: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the ratio of fluorescence at two different wavelengths.

-

Data Analysis: The inhibitory activity is calculated based on the reduction in the HTRF signal. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: PAK4 signaling pathway in cell motility and its inhibition.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its structural similarity to the precursors of successful drugs, particularly in the quinazoline class, strongly suggests its potential in generating potent inhibitors of key targets in oncology and inflammation. The data on analogous compounds, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for initiating drug discovery programs centered around this versatile core. Future research should focus on the synthesis and comprehensive biological evaluation of compound libraries derived from this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the identification of new clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. generis-publishing.com [generis-publishing.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 8. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

The Pivotal Role of 2-Amino-4-chloro-5-methylbenzoic Acid and Its Isomers as Agrochemical Intermediates: A Technical Guide

Introduction: The intricate molecular architecture of modern agrochemicals relies on the strategic use of specialized chemical intermediates. Among these, substituted aminobenzoic acids are of paramount importance, serving as foundational building blocks for a variety of potent and selective pesticides. This technical guide provides an in-depth exploration of the role of 2-Amino-4-chloro-5-methylbenzoic acid and its isomers, particularly 2-amino-5-chloro-3-methylbenzoic acid, as critical intermediates in the synthesis of commercially significant agrochemicals. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering a comprehensive overview of synthesis pathways, experimental protocols, and key quantitative data.

Core Intermediate in Anthranilic Diamide Insecticides

While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its isomer, 2-amino-5-chloro-3-methylbenzoic acid , is a crucial precursor in the industrial synthesis of the highly effective insecticide, chlorantraniliprole.[1][2][3] Chlorantraniliprole belongs to the anthranilic diamide class of insecticides, which are known for their potent and selective action against a broad spectrum of lepidopteran pests.[1][3] The specific substitution pattern of the benzoic acid ring is critical to the final bioactivity of the insecticide.

The overall synthesis of chlorantraniliprole involves the coupling of two key intermediates: 2-amino-5-chloro-N,3-dimethylbenzamide (derived from 2-amino-5-chloro-3-methylbenzoic acid) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[1][2]

Synthesis of the Key Intermediate: 2-Amino-5-chloro-3-methylbenzoic Acid

The industrial preparation of 2-amino-5-chloro-3-methylbenzoic acid is a multi-step process that starts from readily available raw materials. A common synthetic route involves the nitration of m-toluic acid, followed by hydrogenation and subsequent chlorination.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, as reported in patent literature.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| 1. Nitration | m-Toluic acid | Nitric acid (60-75%), Temperature: 0-20°C | 2-Nitro-3-methylbenzoic acid | Not specified individually | Not specified individually | [4] |

| 2. Hydrogenation | 2-Nitro-3-methylbenzoic acid | Hydrogen atmosphere, Hydrogenation catalyst | 2-Amino-3-methylbenzoic acid | Not specified individually | Not specified individually | [4] |

| 3. Chlorination | 2-Amino-3-methylbenzoic acid | N-chlorosuccinimide, Benzoyl peroxide, N,N-dimethylformamide, 100°C, 1h | 2-Amino-3-methyl-5-chlorobenzoic acid | 87.7 | 99.3 | [4] |

| Overall | m-Toluic acid | Three-step synthesis | 2-Amino-3-methyl-5-chlorobenzoic acid | 63.0 - 68.4 | 99.0 - 99.5 | [4] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid from 2-Amino-3-methylbenzoic Acid

This protocol details the chlorination step to produce the key intermediate.

Materials:

-

2-Amino-3-methylbenzoic acid

-

N-chlorosuccinimide (NCS)

-

Benzoyl peroxide

-

N,N-dimethylformamide (DMF)

-

Ice water

-

Water (for washing)

Equipment:

-

Four-neck round-bottom flask

-

Heating mantle with stirrer

-

Thermometer

-

Condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

Into a 2L four-neck flask, add 173.1g (1.145 mol) of 2-amino-3-methylbenzoic acid, 692 ml of N,N-dimethylformamide, 153.5g (1.15 mol) of N-chlorosuccinimide, and 1.73g of benzoyl peroxide as a catalyst.[4]

-

Heat the mixture to 100°C and maintain the chlorination reaction for 1 hour.[4]

-

Monitor the reaction progress by liquid chromatography until the content of 2-amino-3-methylbenzoic acid is less than 0.3%.[4]

-

Once the reaction is complete, allow the reaction system to cool to room temperature.[4]

-

Pour the reaction mixture into 800 ml of ice water to precipitate a white solid.[4]

-

Filter the solid and wash it with 200 ml of water.[4]

-

Dry the solid to obtain 186.4g of 2-amino-3-methyl-5-chlorobenzoic acid.[4]

Protocol 2: Esterification of 2-Amino-5-chloro-3-methylbenzoic Acid

This protocol describes the conversion of the carboxylic acid to its methyl ester, a subsequent step in the synthesis of the final benzamide intermediate.

Materials:

-

2-Amino-5-chloro-3-methylbenzoic acid

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfate

-

N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate

Equipment:

-

Reaction flask with heating and stirring capabilities

-

Apparatus for distillation under reduced pressure

-

Separatory funnel

Procedure:

-

In a suitable reaction vessel, mix 175g (0.95 mol) of 2-Amino-5-chloro-3-methylbenzoic acid and 137.06g (0.99 mol) of K2CO3 in 525 ml of DMF.[5]

-

Add 119g (0.95 mol) of Dimethyl sulfate to the mixture at room temperature.[5]

-

Heat the reaction mixture to 100-110°C and stir for 9-10 hours.[5]

-

Monitor the reaction's progress using HPLC.[5]

-

After completion, recover the DMF under reduced pressure at 60-70°C.[5]

-

Add water to the residue and extract the product with ethyl acetate.[5]

-

Recover the ethyl acetate to isolate the product, methyl 2-amino-5-chloro-3-methylbenzoate.[5]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key synthesis pathways described above.

Caption: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid.

Caption: Overall synthesis pathway of Chlorantraniliprole.

Conclusion

This compound and its isomers are vital intermediates in the agrochemical industry. The detailed examination of the synthesis of chlorantraniliprole from 2-amino-5-chloro-3-methylbenzoic acid highlights the critical role of these substituted benzoic acids. The precise placement of amino, chloro, and methyl groups on the aromatic ring is a key determinant of the final product's insecticidal activity. The synthetic pathways, while involving multiple steps, are optimized for high yield and purity, ensuring the efficient production of this important crop protection agent. Further research into the applications of other isomers, such as the titular this compound, may unveil new avenues for the development of novel agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. CN104844569A - Chlorantraniliprole synthesis method - Google Patents [patents.google.com]

- 3. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 5. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]

The Diverse Biological Activities of 2-Amino-4-chloro-5-methylbenzoic Acid and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anthranilic acids are a well-established class of compounds with significant therapeutic potential, serving as crucial intermediates and bioactive molecules in their own right. Among these, 2-Amino-4-chloro-5-methylbenzoic acid and its structural analogs have emerged as versatile scaffolds in medicinal chemistry and agrochemical research. These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support further research and development in this area.

Anti-inflammatory Activity

Analogs of 2-amino-chlorobenzoic acid have shown promise as anti-inflammatory agents. The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents, a standard preclinical assay for acute inflammation.

Quantitative Data: Anti-inflammatory Activity

While specific data for this compound is not extensively published, studies on related N-substituted anthranilic acid derivatives have demonstrated significant anti-inflammatory effects. For instance, certain 5-bromo-anthranilic acid derivatives have shown potent inhibition of edema in the carrageenan-induced paw edema assay. One such derivative, compound 7b (5-bromo-N-[2'-amino-[1"-acety1-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid), exhibited a 50.66% inhibition of inflammation at a dose of 50 mg/kg, which was more potent than the standard drug phenylbutazone (45.52% inhibition at the same dose)[1]. Another related compound, 6'b , also showed a notable 47.56% inhibition[1].

| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 7b | 5-bromo-N-[2'-amino-[1"-acety1-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid | 50 | 50.66% | [1] |

| 6'b | N-[2'-amino-(1"-acetyl-5"-substiutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid derivative | 50 | 47.56% | [1] |

| Phenylbutazone | Standard Drug | 50 | 45.52% | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan, a sulfated polysaccharide.

Principle: Injection of carrageenan into the sub-plantar tissue of a rodent's hind paw elicits a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection, and the anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling compared to a control group.

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions before the experiment.

-

Grouping: Animals are divided into a control group (vehicle), a standard drug group (e.g., indomethacin or phenylbutazone), and test groups for each analog.

-

Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

-

Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each animal.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

% Inhibition = [ (Vc - Vt) / Vc ] x 100

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Activity

Derivatives of 2-amino-chlorobenzoic acid have shown significant potential as anticancer agents, with some analogs demonstrating cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and PAK4 pathways.

Quantitative Data: Anticancer Activity

A notable example is 2-amino-3-chlorobenzoic acid, which has been shown to exhibit potent, time-dependent cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line.

| Compound | Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) | Reference |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 26 | 5 | 7.2 | [2] |

Studies on other related structures, such as 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, have also revealed potent cytotoxic activities against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range (3.6 µM to 11.0 µM)[3].

Signaling Pathways in Cancer

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some 2-amino-chlorobenzoic acid analogs are thought to exert their anticancer effects by modulating this pathway. For instance, 2-amino-3-chlorobenzoic acid has been reported to downregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway[2].

Modulation of the PI3K/AKT pathway by 2-amino-chlorobenzoic acid analogs.

PAK4 Pathway: P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Overexpression of PAK4 is associated with the progression of several cancers. Certain substituted anthranilic acid derivatives have been investigated as potential PAK4 inhibitors.

Inhibition of the PAK4 signaling pathway by substituted anthranilic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antibacterial Activity

Schiff bases and metal complexes derived from 2-amino-chlorobenzoic acids have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

| Compound Type | Target Microorganism | Activity | Reference |

| Schiff bases of 4-aminobenzoic acid | S. aureus, E. coli, etc. | Variable, structure-dependent | [4] |

| Cu(II) complexes of chlorinated Schiff bases | E. coli | Enhanced activity with chlorine substitution | [5][6] |

| Schiff base of 2-amino-4-chlorobenzoic acid | Gram-positive and Gram-negative bacteria | Active | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Methodology:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., approximately 5 x 10⁵ CFU/mL) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. The available data, primarily from related analogs, highlight their potential as anti-inflammatory, anticancer, and antibacterial agents. The anticancer activity appears to be mediated, at least in part, through the modulation of key signaling pathways such as PI3K/AKT and PAK4. Further structure-activity relationship (SAR) studies on a broader range of specifically substituted this compound derivatives are warranted to identify lead compounds with enhanced potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these versatile molecules for therapeutic and other applications.

References

- 1. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biotechniques.com [biotechniques.com]

- 7. jetir.org [jetir.org]

Review of synthetic routes for substituted aminobenzoic acids

An In-depth Technical Guide on the Synthetic Routes for Substituted Aminobenzoic Acids

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the core synthetic methodologies for preparing substituted aminobenzoic acids. These compounds are pivotal structural motifs in medicinal chemistry and materials science, serving as essential building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] This document outlines key synthetic transformations, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for foundational reactions.

Synthetic Strategies: A Core Overview

The synthesis of substituted aminobenzoic acids can be broadly classified into two main strategies: the functionalization of a pre-existing aminobenzoic acid scaffold and the de novo construction of the substituted aromatic ring from various precursors. Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have further expanded the synthetic toolbox, enabling the construction of highly complex derivatives.

Functionalization of the Aminobenzoic Acid Scaffold

These methods utilize readily available aminobenzoic acids (e.g., para-aminobenzoic acid, PABA) and modify the existing amino or carboxylic acid functional groups.

-

Reactions at the Carboxyl Group (Esterification): The Fischer-Speier esterification is a classic and widely used method to convert the carboxylic acid moiety into an ester, which can serve as a protecting group or modulate the biological activity of the molecule.[3][4][5] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[5]

-

Reactions at the Amino Group (N-Alkylation and Amidation): The amino group can be readily functionalized. N-alkylation can be achieved using alkylating agents in the presence of a base.[6] Amidation, forming a C-N bond, is commonly performed by reacting the amino group with acyl chlorides or by using modern coupling reagents.[7]

Synthesis via Aromatic Substitution

Direct functionalization of the aromatic ring is a powerful strategy for introducing substituents with high regioselectivity, governed by the directing effects of the amino and carboxyl groups.

-

Electrophilic Halogenation: The amino group is a strong activating group and an ortho, para-director. Therefore, direct halogenation of aminobenzoic acids can proceed under relatively mild conditions. For example, 4-aminobenzoic acid can be selectively brominated at the position ortho to the amino group.[1][8]

Synthesis from Aromatic Precursors

This approach involves the formation of the aminobenzoic acid structure from precursors that already contain the benzene ring.

-

Reduction of Nitrobenzoic Acids: The reduction of a nitro group to an amine is one of the most common and reliable methods for synthesizing aromatic amines. A variety of reducing agents can be employed, with catalytic hydrogenation being a green and efficient option.[2][9]

-

Hofmann Rearrangement: This reaction provides a route to aminobenzoic acids from phthalimides or other primary amides, resulting in a product with one fewer carbon atom than the starting material.[10][11][12] It is particularly useful for preparing aromatic amines from cyclic imides.[10]

Modern Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, offering broad substrate scope and functional group tolerance.

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound.[13] Halogenated aminobenzoic acids are excellent substrates for coupling with various aryl or heteroaryl boronic acids, providing access to a diverse array of biaryl structures.[13][14]

-

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling an aryl halide with an amine.[15][16][17] It can be used to synthesize N-aryl aminobenzoic acids, which are important scaffolds in many pharmaceutical compounds.[18][19]

Quantitative Data Presentation

The following tables summarize quantitative data for key synthetic transformations discussed in this guide, allowing for easy comparison of different methodologies.

Table 1: Synthesis of 4-Amino-3-substituted Benzoic Acids

| Product | Starting Material | Reagents | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 4-Amino-3-bromobenzoic acid | 4-Aminobenzoic acid | N-Bromosuccinimide, DMF | ~70 | [1][8] |

| 4-Amino-3-bromobenzoic acid | 4-Aminobenzoic acid | NH₄Br, H₂O₂, Acetic Acid | Not specified | [1][8] |

| 4-Amino-3-chlorobenzoic acid | Methyl 4-amino-3-chlorobenzoate | NaOH, Methanol | 94.6 | [2] |

| 4-Amino-3-iodobenzoic acid | p-Aminobenzoic acid ethyl ester | KI, NaOCl | 90.2 (ester) | [2] |

| 4-Amino-3-methylbenzoic acid | 3-Methyl-4-nitrobenzoic acid | H₂, Pd/C | 96 |[2] |

Table 2: Fischer Esterification of p-Aminobenzoic Acid (PABA) to Benzocaine

| PABA (g) | Ethanol (mL) | H₂SO₄ (mL) | Reflux Time | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 1.2 | 12.0 | 1.0 | 60-75 min | Not specified | [5] |

| 0.36 | 3.6 | 0.3 | Not specified | Not specified | [3] |

| 1.0 | 10.0 | 1.0 | 45 min | Not specified | [20] |

| 0.8 | 15.0 | 1.0 | 60 min | 60 |[21] |

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic acid

| Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Reference(s) |

|---|---|---|---|---|---|

| (General) | Pd(PPh₃)₄ (3-5) | (General, e.g., K₃PO₄) | Toluene/Water | 100 | [13][14] |

| (General) | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 100 |[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Protocol 1: Synthesis of Benzocaine via Fischer Esterification[5]

This protocol describes the synthesis of ethyl p-aminobenzoate (Benzocaine) from p-aminobenzoic acid (PABA) and ethanol.

-

Materials:

-

p-Aminobenzoic acid (1.2 g)

-

Absolute Ethanol (12.0 mL)

-

Concentrated Sulfuric Acid (1.0 mL)

-

10% Sodium Carbonate (Na₂CO₃) solution (~10 mL)

-

Ice water (30 mL)

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 1.2 g of PABA and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.

-

Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate of the PABA hydrogen sulfate salt may form.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction proceeds.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 30 mL of ice water.

-

While stirring, slowly add the 10% sodium carbonate solution dropwise to neutralize the mixture. Continue addition until gas evolution ceases and the pH is approximately 8.

-

Collect the resulting white precipitate of benzocaine by vacuum filtration using a Büchner funnel.

-

Wash the product with three 10 mL portions of cold water to remove any inorganic salts.

-

Dry the product to determine the mass and calculate the percent yield. Pure benzocaine has a melting point of 92 °C.[3]

-

Protocol 2: Synthesis of 4-Amino-3-bromobenzoic Acid via Direct Bromination[1][8]

This method involves the direct electrophilic bromination of 4-aminobenzoic acid using N-bromosuccinimide (NBS).

-

Materials:

-

4-Aminobenzoic acid (100 mmol, 13.7 g)

-

N-Bromosuccinimide (NBS) (100 mmol, 17.8 g)

-

N,N-Dimethylformamide (DMF) (50 mL)

-

Water

-

-

Procedure:

-

In a suitable reaction flask, dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of DMF.

-

Add 100 mmol of NBS to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion, pour the reaction mixture into 100 mL of water to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the precipitate with water and dry under vacuum. This protocol typically yields around 70% of the target compound.

-

Protocol 3: Synthesis of 2-Aminobenzoic Acid via Hofmann Rearrangement[10]

This protocol describes the synthesis of 2-aminobenzoic acid (anthranilic acid) from phthalimide.

-

Materials:

-

Sodium Hydroxide (NaOH) (8 g + 5.5 g)

-

Deionized Water (30 mL + 20 mL)

-

Bromine (Br₂) (6.5 g)

-

Phthalimide (5.9 g, finely divided)

-

-

Procedure:

-

Preparation of Hypobromite Solution: In a 100 mL Erlenmeyer flask, dissolve 8 g of NaOH in 30 mL of deionized water with magnetic stirring. Cool the solution in an ice bath.

-

Add 6.5 g of bromine at once to the cold NaOH solution. Stir vigorously until the brown color of the bromine disappears.

-

Hofmann Rearrangement: To the cold hypobromite solution, add 5.9 g of finely divided phthalimide while maintaining vigorous stirring.

-

Add a solution of 5.5 g NaOH in 20 mL of water to the reaction mixture.

-

Remove the ice bath and allow the temperature to rise spontaneously to approximately 70 °C. Maintain stirring for an additional 10 minutes.

-

The product, 2-aminobenzoic acid, can be isolated from the reaction mixture by acidification, followed by filtration and recrystallization.

-

Protocol 4: General Procedure for Suzuki-Miyaura Coupling[13][14]

This protocol provides a general framework for the coupling of 4-amino-3-bromobenzoic acid with an arylboronic acid.

-

Materials:

-

4-Amino-3-bromobenzoic acid (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol)

-

Anhydrous solvent (e.g., Toluene, 5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add the 4-amino-3-bromobenzoic acid, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

-

The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

-

Visualization of Synthetic Routes and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the logical relationships between different synthetic strategies and the step-by-step processes of key experimental workflows.

Caption: Classification of major synthetic routes to substituted aminobenzoic acids.

Caption: Experimental workflow for the synthesis of 2-aminobenzoic acid via Hofmann rearrangement.

Caption: Two-step workflow: Bromination followed by Suzuki-Miyaura cross-coupling.

Conclusion

The synthesis of substituted aminobenzoic acids is a mature field with a rich diversity of reliable and effective methodologies. Classical methods such as electrophilic substitution, functional group interconversion, and rearrangement reactions remain highly relevant for the large-scale production of simpler derivatives. The advent of modern palladium-catalyzed cross-coupling reactions has significantly broadened the horizon, enabling the synthesis of previously inaccessible, highly complex molecules with remarkable efficiency and precision. The choice of synthetic route depends on factors such as the desired substitution pattern, scale of synthesis, cost, and availability of starting materials. This guide provides the foundational knowledge for researchers to navigate these choices and successfully implement these powerful synthetic transformations in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. asm.org [asm.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 20. Solved LAB: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]

- 21. prezi.com [prezi.com]

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzoic Acid and Its Isomers

This technical guide provides a comprehensive overview of the available scientific and technical information regarding 2-Amino-4-chloro-5-methylbenzoic acid and its closely related isomers. Due to the limited specific historical data on the discovery of this compound, this document also incorporates information on its isomers, which are more extensively documented in scientific literature and patents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic amino acid derivative. Its molecular structure, featuring amino, chloro, and methyl groups on a benzoic acid core, makes it a versatile intermediate in organic synthesis. These functional groups provide multiple reaction sites, allowing for its use as a building block in the creation of more complex molecules. It and its isomers are primarily utilized in the development of pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | PubChem |

| Molecular Weight | 185.61 g/mol | PubChem[3], Pharmaffiliates[4] |

| Melting Point | 239-243 °C | Sigma-Aldrich |

| Assay | 97% | Sigma-Aldrich |

| Form | Solid | Sigma-Aldrich |

| InChI Key | KOPXCQUAFDWYOE-UHFFFAOYSA-N | PubChem[3], Sigma-Aldrich |

Synthesis and Experimental Protocols

The synthesis of chloro-methyl-aminobenzoic acid derivatives typically involves multi-step chemical reactions, often starting from simpler aromatic compounds. The following sections detail common synthetic routes for isomers of the target compound, as specific protocols for this compound are not widely published.

Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid from 2-Amino-3-methylbenzoic Acid

A common method for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid involves the chlorination of 2-amino-3-methylbenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottomed flask, add 20 mL of 2-amino-3-methylbenzoic acid, 50 mL of N,N-dimethylformamide (DMF), and 30 mmol of N-chlorosuccinimide (NCS).[5]

-

Reaction Execution: The mixture is stirred under reflux conditions for 3 hours.[5]

-

Work-up: After the reaction is complete, the solution is poured into ice water. The pH is adjusted to 6 with dilute hydrochloric acid.[5]

-

Purification: The resulting solid is collected by filtration and washed with a small amount of ethanol to yield the final product. The reported yield for this method is 83%.[5]

A flowchart illustrating this synthetic pathway is provided below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-chloro-4-methylbenzoic acid | 637347-67-2 | Benchchem [benchchem.com]

- 3. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 2-Amino-4-chloro-5-methylbenzoic acid from 2-amino-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract